molecular formula C13H15NO2 B8047872 1-(3-Cyano-4-isobutoxyphenyl)ethanone

1-(3-Cyano-4-isobutoxyphenyl)ethanone

Katalognummer B8047872
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: VSNHMDQAWJYXIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyano-4-isobutoxyphenyl)ethanone is a chemical compound with the molecular formula C13H15NO2 . It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 1-(3-Cyano-4-isobutoxyphenyl)ethanone consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Cyano-4-isobutoxyphenyl)ethanone are not available, cyano-substituted compounds are known to be involved in various chemical reactions leading to the construction of heterocycles .

Wissenschaftliche Forschungsanwendungen

Treatment of Traumatic Arthritis

The compound has been used in the treatment of traumatic arthritis. A heterocyclic compound designed using 1-(3-Cyano-4-isobutoxyphenyl)ethanone as a starting material was prepared and its treatment activity combined with aspirin on traumatic arthritis was evaluated . The compound showed promising results in controlling the inflammatory response released into the joint cavity secretion .

Synthesis of Febuxostat

1-(3-Cyano-4-isobutoxyphenyl)ethanone is used as a starting material in the synthesis of Febuxostat, a xanthine oxidase inhibitor indicated for the chronic management of hyperuricemia in patients with gout .

Development of New Solvates

The compound has been used in the development of new solvates. For instance, 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid ethanol monosolvate was developed using this compound . These solvates display inter-molecular O—H O and O—H N bonds, which result in a helical hydrogen-bonded chain structure .

Crystallography Studies

The compound has been used in crystallography studies. The structure of the compound displays inter-molecular O—H O and O—H N bonds, which are of interest in the field of crystallography .

Development of New Synthetic Routes

The compound has been used in the development of new synthetic routes for pharmaceuticals. For instance, a modified synthetic route for Febuxostat was established, which avoided harsh conditions, toxic reagents to form the thioamide, and the highly toxic cyanides .

Zukünftige Richtungen

The future directions for the use of 1-(3-Cyano-4-isobutoxyphenyl)ethanone could involve its use in the synthesis of new compounds for various applications. For instance, cyano-substituted compounds have been synthesized for lasing applications .

Wirkmechanismus

Target of Action

1-(3-Cyano-4-isobutoxyphenyl)ethanone, also known as Febuxostat, is a potent and selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the synthesis of uric acid, a byproduct of purine metabolism .

Mode of Action

Febuxostat works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of xanthine oxidase, Febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is the purine degradation pathway. In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine and hypoxanthine .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The drug has an elimination half-life of approximately 5 to 8 hours . It is excreted in both urine (approximately 49%, mostly as metabolites, 3% as unchanged drug) and feces (approximately 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels. This can help to prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .

Eigenschaften

IUPAC Name

5-acetyl-2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHMDQAWJYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyano-4-isobutoxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Cyano-4-isobutoxyphenyl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.